molecular formula C21H26F5N5O3 B10836652 1-[(2S)-2-amino-4-[2-cyclobutyl-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoro-6-hydroxypiperidin-2-one

1-[(2S)-2-amino-4-[2-cyclobutyl-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoro-6-hydroxypiperidin-2-one

Cat. No.: B10836652
M. Wt: 491.5 g/mol
InChI Key: OPWLXRFLOSHBNJ-HSLMYDHPSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “US8470836, 5” involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are detailed in the patent documentation .

Industrial Production Methods

Industrial production of “US8470836, 5” follows standardized protocols to ensure high yield and purity. The process typically involves large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency .

Chemical Reactions Analysis

Types of Reactions

“US8470836, 5” undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of "US8470836, 5" .

Scientific Research Applications

“US8470836, 5” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “US8470836, 5” involves the inhibition of dipeptidyl peptidase-IV, an enzyme responsible for the degradation of certain oligopeptides. By inhibiting this enzyme, the compound helps in maintaining higher levels of these peptides, which can have therapeutic effects. The molecular targets and pathways involved include the binding of the compound to the active site of dipeptidyl peptidase-IV, thereby preventing its enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“US8470836, 5” stands out due to its specific inhibitory activity against dipeptidyl peptidase-IV, with an IC50 value of 17nM, indicating high potency. This makes it a valuable compound for therapeutic applications compared to its analogs .

Properties

Molecular Formula

C21H26F5N5O3

Molecular Weight

491.5 g/mol

IUPAC Name

1-[(2S)-2-amino-4-[2-cyclobutyl-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoro-6-hydroxypiperidin-2-one

InChI

InChI=1S/C21H26F5N5O3/c22-20(23)6-4-15(32)31(19(20)34)9-12(27)8-16(33)30-7-5-13-14(10-30)28-18(11-2-1-3-11)29-17(13)21(24,25)26/h11-12,19,34H,1-10,27H2/t12-,19?/m0/s1

InChI Key

OPWLXRFLOSHBNJ-HSLMYDHPSA-N

Isomeric SMILES

C1CC(C1)C2=NC3=C(CCN(C3)C(=O)C[C@@H](CN4C(C(CCC4=O)(F)F)O)N)C(=N2)C(F)(F)F

Canonical SMILES

C1CC(C1)C2=NC3=C(CCN(C3)C(=O)CC(CN4C(C(CCC4=O)(F)F)O)N)C(=N2)C(F)(F)F

Origin of Product

United States

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